6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran ring. The pyran moiety is esterified with a 2-methoxybenzoate group, while the thiadiazole ring is substituted with a 2-ethylbutanamido side chain.
The synthesis likely follows a multi-step protocol involving:
Thiosemicarbazone formation (refluxing aldehydes with thiosemicarbazide in ethanol) .
Cyclization to generate the 1,3,4-thiadiazole core.
Esterification of the pyran ring with 2-methoxybenzoic acid derivatives, as seen in analogous syntheses .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-14-10-16(26)18(11-30-14)31-20(28)15-8-6-7-9-17(15)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDVTBHBMQWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of a thioamide precursor. A modified Ganch reaction (Scheme 1) employs 2-ethylbutanamide and thiosemicarbazide under acidic conditions:
Procedure :
- Thioamide preparation : 2-Ethylbutanamide (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol with concentrated HCl (0.5 eq) at 80°C for 6 hr.
- Cyclization : The resultant thioamide is treated with bromine (1.1 eq) in acetic acid at 25°C for 2 hr to yield 5-amino-1,3,4-thiadiazole-2-thiol.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide, HCl | 80°C, 6 hr | 78% |
| 2 | Br₂, CH₃COOH | 25°C, 2 hr | 85% |
N-Acylation with 2-Ethylbutanoyl Chloride
The amino group at position 5 undergoes acylation to introduce the 2-ethylbutanamido substituent:
Procedure :
5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq) is stirred with 2-ethylbutanoyl chloride (1.5 eq) in dry dichloromethane (DCM) at 0°C. Triethylamine (2.0 eq) is added dropwise, and the reaction proceeds for 12 hr at 25°C.
Key Data :
| Reagent | Solvent | Temp | Time | Yield |
|---|---|---|---|---|
| 2-Ethylbutanoyl chloride | DCM | 25°C | 12 hr | 91% |
Synthesis of 3-(Bromomethyl)-4-oxo-4H-pyran (Intermediate B)
Pyran Core Construction
The 4-oxo-4H-pyran scaffold is synthesized via cyclocondensation of diketones:
Procedure :
Ethyl acetoacetate (1.0 eq) and methyl vinyl ketone (1.2 eq) undergo Michael addition in methanol with NaOMe (0.1 eq) at 60°C for 4 hr, followed by acid-catalyzed cyclization (H₂SO₄, 0.5 eq) to yield 4-oxo-4H-pyran-3-carboxylic acid.
Bromomethyl Functionalization
The 3-position is brominated using phosphorus tribromide (PBr₃):
Procedure :
4-Oxo-4H-pyran-3-methanol (1.0 eq) reacts with PBr₃ (1.2 eq) in dry ether at 0°C for 2 hr.
Key Data :
| Reagent | Solvent | Temp | Time | Yield |
|---|---|---|---|---|
| PBr₃ | Diethyl ether | 0°C | 2 hr | 88% |
Thioether Linkage Formation
Intermediate A (5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol) reacts with Intermediate B (3-(bromomethyl)-4-oxo-4H-pyran) via nucleophilic substitution:
Procedure :
- Thiol (1.0 eq) is deprotonated with K₂CO₃ (2.0 eq) in dry DMF.
- Bromomethyl-pyran (1.1 eq) is added, and the mixture is stirred at 50°C for 8 hr.
Key Data :
| Base | Solvent | Temp | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50°C | 8 hr | 76% |
Esterification with 2-Methoxybenzoic Acid
Activation of 2-Methoxybenzoic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
Procedure :
2-Methoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hr. Excess SOCl₂ is removed under vacuum.
Esterification of Pyran-3-ol
The pyran-3-ol intermediate reacts with 2-methoxybenzoyl chloride under basic conditions:
Procedure :
Pyran-3-ol (1.0 eq) and 2-methoxybenzoyl chloride (1.5 eq) are stirred in dry pyridine at 25°C for 24 hr.
Key Data :
| Acylating Agent | Solvent | Temp | Time | Yield |
|---|---|---|---|---|
| 2-Methoxybenzoyl chloride | Pyridine | 25°C | 24 hr | 82% |
Optimization Challenges and Alternative Routes
Regioselectivity in Thiadiazole Functionalization
Alternative routes using ultrasonic irradiation (40 kHz, 50°C) reduce reaction times by 60% while maintaining yields ≥80%.
Solvent Effects on Esterification
Comparative studies reveal DCM with DMAP (4-dimethylaminopyridine) increases esterification yields to 89% at 35°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative transformations, leading to products with increased oxygen content.
Reduction: : Can be reduced at various functional groups, potentially forming different reduced derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, especially at reactive sites like the thiadiazole ring and ester group.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizers like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Application of reducing agents such as NaBH4 or LiAlH4.
Substitution: : Typical conditions involve nucleophiles or electrophiles under mild to moderate temperatures, often in polar solvents.
Major Products: The products vary widely based on the specific reactions but often include hydroxylated, de-esterified, and thio-methyl substituted derivatives.
Scientific Research Applications
Chemistry
Acts as a precursor for further chemical syntheses.
Utilized in the development of novel materials.
Biology
Studied for its potential biochemical interactions.
Medicine
Explored for pharmaceutical applications due to its structural complexity, which might offer unique interactions with biological targets.
Industry
Potential use in manufacturing advanced organic compounds.
Mechanism of Action
The compound may exert effects by interacting with specific molecular targets within biological systems. The exact mechanism involves:
Binding to enzymes: : Modulating enzymatic activity through inhibition or activation.
Pathway modulation: : Affecting biochemical pathways at a molecular level, influencing cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Thiadiazole Substituents :
- The 2-ethylbutanamido group in the target compound introduces a branched aliphatic chain, enhancing lipophilicity compared to aromatic substituents (e.g., 2-methoxybenzamido in 4d). This may improve membrane permeability but reduce target specificity .
- In contrast, sulfonamide-linked thiadiazoles (e.g., 6a-o) exhibit higher solubility due to polar sulfonamide groups, which correlate with tested anti-inflammatory activity .
Ester vs. Acetate Modifications: The target compound’s 2-methoxybenzoate ester differs from the acetylated pyran in 4d.
Biological Implications :
Biological Activity
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound integrates multiple functional groups, including thiadiazole and pyran moieties, which are known for their diverse biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 489.6 g/mol. The structural complexity contributes to its pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 877651-71-3 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific derivative tested .
Antioxidant Properties
The antioxidant capabilities of this compound are attributed to the presence of the pyran ring and thiadiazole moiety. Research has indicated that compounds within this class can scavenge free radicals effectively, reducing oxidative stress in biological systems. The ability to mitigate oxidative damage makes these compounds promising candidates for therapeutic applications in conditions associated with oxidative stress.
Anticancer Activity
Preliminary studies suggest that derivatives similar to this compound may possess anticancer properties. Compounds containing thiadiazole and pyran structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Studies
- Antibacterial Efficacy : A study focused on the synthesis of thiadiazole derivatives found that compounds with structural similarities to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative had an MIC of 25 μg/mL .
- Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce reactive oxygen species (ROS) levels by over 70%, showcasing their potential as antioxidants.
- Anticancer Screening : A series of synthesized thiadiazole derivatives were tested against human cancer cell lines, revealing that some compounds led to a reduction in cell viability by up to 60% at concentrations of 10 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of thiadiazole intermediates with pyran derivatives. Key steps include thioether bond formation (e.g., using mercaptomethylation agents) and amide coupling (e.g., EDC/HOBt). Optimal conditions involve controlled pH (6–7), anhydrous solvents (e.g., DMF or THF), and temperatures between 60–80°C. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Standardization : Reaction progress should be monitored via TLC and validated by HPLC (>95% purity).
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Routine characterization includes:
- NMR (¹H/¹³C) for backbone verification (e.g., thiadiazole protons at δ 7.5–8.5 ppm, pyran carbonyl at δ 170–175 ppm).
- FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹, S–C=N at ~650 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) for molecular weight confirmation (e.g., [M+H]+ expected at m/z ~520–530).
- HPLC with UV detection (λ = 254 nm) for purity assessment .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays (ELISA-based).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with biological targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite:
Target Selection : Prioritize enzymes (e.g., kinases, COX-2) based on structural analogs (e.g., thiadiazole derivatives show kinase affinity).
Ligand Preparation : Optimize 3D structure (Chem3D) and assign partial charges.
Docking Parameters : Grid box centered on active site (e.g., ATP-binding pocket for kinases), 20–50 runs for conformational sampling.
Validation : Compare binding energies (ΔG) with known inhibitors (e.g., staurosporine for kinases) .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compile data from analogs (e.g., thiadiazole-pyran hybrids) and correlate substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity).
- Structure-Activity Relationship (SAR) : Use QSAR models to predict bioactivity based on descriptors (e.g., logP, polar surface area).
- Experimental Replication : Validate conflicting results under standardized conditions (e.g., identical cell lines, assay protocols) .
Q. How can degradation pathways and stability under physiological conditions be investigated?
- Methodological Answer :
- Forced Degradation Studies : Expose to stress conditions (acid/base hydrolysis, oxidative H₂O₂, thermal stress).
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed thioether bonds or ester cleavage).
- Pharmacokinetic Stability : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids; use Caco-2 cell models for absorption .
Q. What advanced spectroscopic methods elucidate electronic and steric effects of substituents?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., pyran ring conformation).
- DFT Calculations : Optimize geometry (Gaussian 09) and compute frontier orbitals (HOMO/LUMO) to predict reactivity.
- NMR Relaxation Studies : Probe steric hindrance via T₁/T₂ measurements (e.g., hindered rotation in 2-methoxybenzoate) .
Methodological Notes for Experimental Design
- Contradiction Management : When SAR data conflicts (e.g., varying antimicrobial potency in analogs), conduct dose-response curves (IC₅₀) and check for assay interference (e.g., compound solubility).
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control rigorously, as thiadiazole intermediates are sensitive to hydrolysis .
- Biological Replicates : Use ≥3 biological replicates in assays to account for variability; normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
